molecular formula C21H25N3O3S2 B250117 N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide

Número de catálogo B250117
Peso molecular: 431.6 g/mol
Clave InChI: IXUXIQLFNWZONW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide, also known as BMS-986165, is a small molecule inhibitor developed by Bristol-Myers Squibb for the treatment of autoimmune diseases such as psoriasis and psoriatic arthritis. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide can block the downstream effects of these cytokines, reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide has been shown to reduce inflammation and prevent tissue damage in preclinical studies of autoimmune diseases such as psoriasis and psoriatic arthritis. The compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide in lab experiments include its selectivity for TYK2, its ability to reduce inflammation and prevent tissue damage, and its potential for treating autoimmune diseases. However, the limitations of using N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide include its relatively short half-life and the potential for off-target effects.

Direcciones Futuras

There are several potential future directions for research on N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide. One direction is to further investigate the compound's mechanism of action and its effects on the immune system. Another direction is to study the compound's potential for treating other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, researchers could explore the use of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide in combination with other drugs to enhance its therapeutic effects.

Métodos De Síntesis

The synthesis of N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide with benzyl methyl sulfide to form an intermediate compound. The intermediate is then reacted with cyclopentanecarboxylic acid chloride to form the final product.

Aplicaciones Científicas De Investigación

N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide has been extensively studied for its potential in treating autoimmune diseases. In preclinical studies, the compound has been shown to inhibit the activity of a protein called TYK2, which plays a key role in the immune response. By inhibiting TYK2, N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}cyclopentanecarboxamide can reduce inflammation and prevent tissue damage in autoimmune diseases.

Propiedades

Fórmula molecular

C21H25N3O3S2

Peso molecular

431.6 g/mol

Nombre IUPAC

N-[[4-[benzyl(methyl)sulfamoyl]phenyl]carbamothioyl]cyclopentanecarboxamide

InChI

InChI=1S/C21H25N3O3S2/c1-24(15-16-7-3-2-4-8-16)29(26,27)19-13-11-18(12-14-19)22-21(28)23-20(25)17-9-5-6-10-17/h2-4,7-8,11-14,17H,5-6,9-10,15H2,1H3,(H2,22,23,25,28)

Clave InChI

IXUXIQLFNWZONW-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3

SMILES canónico

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.